molecular formula C14H20N2O3 B8269757 Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate CAS No. 19811-52-0

Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate

Cat. No.: B8269757
CAS No.: 19811-52-0
M. Wt: 264.32 g/mol
InChI Key: FWAKYMFQMUJGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents, influencing the molecule’s reactivity and physical properties .

Chemical Reactions Analysis

Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:

Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and various aldehydes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which tert-butyl 2-(benzylamino)-2-oxoethylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes by forming stable complexes with them, thereby blocking their activity . It can also interact with proteins and other biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-hydroxycarbamate and tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds share similar protective group properties and reactivity but differ in their specific substituents and applications. The uniqueness of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate lies in its specific structure, which allows for unique interactions and reactivity compared to other tert-butyl carbamates.

Similar Compounds

Properties

CAS No.

19811-52-0

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[2-(benzylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-10-12(17)15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

FWAKYMFQMUJGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.